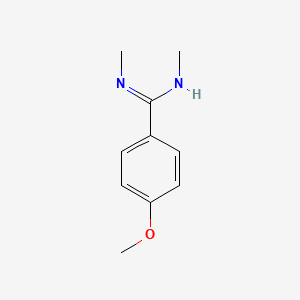
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA is a synthetic organic compound that features a hexafluoropropyl group and a triazole ring. Compounds containing these functional groups are often of interest in various fields such as medicinal chemistry, materials science, and agrochemicals due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Hexafluoropropyl Group: This step may involve the use of hexafluoropropyl iodide or a similar reagent under specific conditions.
Urea Formation: The final step involves the reaction of the triazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could potentially modify the triazole ring or the urea linkage.
Substitution: The hexafluoropropyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could lead to a triazole amine.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic systems.
Materials Science: The unique properties of the hexafluoropropyl group can be exploited in the design of novel materials.
Biology and Medicine
Drug Design: The triazole ring is a common motif in pharmaceuticals due to its stability and ability to form hydrogen bonds.
Biological Probes: The compound could be used as a probe to study biological systems.
Industry
Agrochemicals: Compounds with similar structures are often used as herbicides or fungicides.
Polymers: The compound could be incorporated into polymers to impart specific properties such as hydrophobicity or chemical resistance.
Mécanisme D'action
The mechanism of action of 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hexafluoropropyl group could enhance binding affinity through hydrophobic interactions, while the triazole ring could participate in hydrogen bonding or π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)-3-(trifluoromethyl)urea: Similar structure but with a trifluoromethyl group instead of a hexafluoropropyl group.
3-(1,1,1-Trifluoropropan-2-yl)-1-(1H-1,2,4-triazol-3-yl)urea: Similar structure but with a trifluoropropyl group.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(1H-1,2,4-TRIAZOL-3-YL)UREA imparts unique chemical properties such as increased hydrophobicity and stability, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C6H5F6N5O |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C6H5F6N5O/c7-5(8,9)2(6(10,11)12)15-4(18)16-3-13-1-14-17-3/h1-2H,(H3,13,14,15,16,17,18) |
Clé InChI |
ROWPUAQZFHGBQU-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)


![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)


![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)

